molecular formula C15H12ClFN2 B2712613 1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine CAS No. 1708396-71-7

1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine

Cat. No. B2712613
CAS RN: 1708396-71-7
M. Wt: 274.72
InChI Key: BAPMMNSXUFDWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities . They are key components in many natural and synthetic bioactive compounds . The compound you mentioned seems to be an indole derivative with a chloro-fluoro phenylmethyl group attached.


Molecular Structure Analysis

The molecular structure of indole derivatives can vary greatly depending on the substituents attached to the indole nucleus . The specific structure of “1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of a nucleophilic pyrrole ring and an electrophilic benzene ring . The specific reactions that “this compound” can undergo would depend on its exact structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary greatly depending on their structure . These properties can include solubility, melting point, boiling point, and stability. The specific properties of “this compound” would need to be determined experimentally.

Scientific Research Applications

Photoreactive Properties for Fluorophore Development

Indole derivatives, including compounds similar to 1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine, have been explored for their photoreactive properties with halocompounds. This reaction is significant for generating products with redshifted fluorescence, useful in developing novel fluorophores and bioactive indole derivatives. The study by Ladner et al. (2014) elaborates on the photochemical reaction between indole compounds and halocompounds, revealing potential in fluorescent detection and protein labeling strategies using such photochemistry (Ladner, Tran, Le, Turner, & Edwards, 2014).

Synthesis of Derivatives for GPCR Targets

Another application is in the synthesis of derivatives for targeting G-protein coupled receptors (GPCRs), which are crucial in pharmacology. Xie et al. (2004) developed a synthesis pathway for 1′-H-spiro(indoline-3,4′-piperidine) derivatives from 2-fluorophenylacetonitrile, showcasing a method to generate compounds potentially targeting GPCRs (Xie, Huang, Fang, & Zhu, 2004).

Corrosion Inhibition

Indole derivatives also find applications in materials science, specifically in corrosion inhibition. Boughoues et al. (2020) synthesized amine derivative compounds that demonstrated effective corrosion inhibition on mild steel in HCl medium. This study highlights the potential of indole derivatives in protecting metals against corrosion, which is critical in industrial applications (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Antimicrobial and Antitumor Activities

Indole derivatives have been studied for their antimicrobial and potential antitumor activities. Behbehani et al. (2011) utilized 2-arylhydrazononitriles for the preparation of indole-containing heterocyclic substances, revealing promising antimicrobial activities against various bacteria and yeast. Such studies underscore the importance of indole derivatives in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Fluorescent Detection and Material Science

Gao et al. (2016) developed a fluorescent sensor based on aggregation-induced emission (AIE) properties for light-up detection of amine vapors, showcasing the application of indole derivatives in sensitive detection methods and potentially in material science for environmental monitoring (Gao, Li, Lin, Geng, Ling, Wang, Qin, & Tang, 2016).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their structure and the biological target . Some indole derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase . The specific mechanism of action of “1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine” would need to be determined through biological testing.

Safety and Hazards

The safety and hazards associated with indole derivatives can vary greatly depending on their structure and the specific biological targets they interact with . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The field of indole derivative research is vast and continually expanding, with new synthetic methods and biological applications being discovered regularly . Future research could focus on developing more efficient synthesis methods, discovering new biological targets, and improving the safety profile of these compounds.

properties

IUPAC Name

1-[(2-chloro-3-fluorophenyl)methyl]indol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2/c16-15-11(2-1-3-13(15)17)9-19-7-6-10-4-5-12(18)8-14(10)19/h1-8H,9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPMMNSXUFDWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CN2C=CC3=C2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.